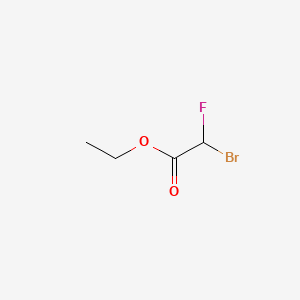

Ethyl bromofluoroacetate

Übersicht

Beschreibung

Ethyl bromofluoroacetate is an ester that can be used to introduce the CF2 group when synthesizing chemical compounds . It is a clear to yellow liquid . It is an ester of bromodifluoroacetic acid and ethyl alcohol .

Synthesis Analysis

This compound can be formed through a reaction where Ethyl fluorosulfonoxydifluoroacetate reacts with sodium bromide (NaBr). This reaction could happen in the solvent sulfolane and takes 12 hours at 100 °C with a yield of 31% .Molecular Structure Analysis

The molecular formula of this compound is C4H6BrFO2 . It has an average mass of 184.992 Da and a monoisotopic mass of 183.953506 Da .Chemical Reactions Analysis

This compound can react with aldehydes and ketones using the Reformatsky reagent. This yields 2,2-difluoro-3-hydroxy esters . It is also considered to be a good compound in the generation of compounds and for testing with other organic compounds like lactones, imines, and other amino acids .Physical And Chemical Properties Analysis

This compound has a refractive index n20/D of 1.424 (lit.) . It has a boiling point of 154 °C (lit.) and a density of 1.565 g/mL at 25 °C (lit.) . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Unsymmetrical α,α-Diarylacetates : Ethyl bromofluoroacetate serves as a precursor for synthesizing unsymmetrical α,α-diarylacetates, which involves electron-rich aromatics like indoles and anilines. This synthesis employs a C-N → C-C exchange and results in diarylation reactions (Jadhav & Singh, 2016).

N-Formylation of Amines : It is used in copper-catalyzed N-formylation of amines, producing N-formamides from primary, secondary, cyclic arylamines, and aliphatic amines (Li, Zhang, Chen, & Zhang, 2018).

Organocatalytic Activation in Photoredox Transformations : this compound is activated using visible light and Eosin Y catalysis in photoredox transformations, leading to the efficient synthesis of bisindolyl and bisanilinoyl acetate derivatives (Jadhav, Bakshi, & Singh, 2015).

Source of Fluorine for Monofluorinated Compounds : It is used as a fluorine source in the preparation of monofluorinated compounds, providing valuable chemical intermediates (Lemonnier, 2012).

Palladium-Catalyzed Cross-Coupling : Employed in palladium-catalyzed Negishi cross-coupling reactions with aryl bromides or triflates to construct C(sp2)-CF2 bonds and in C(sp2)-CHF bond formation (Xia et al., 2017).

Fluoroalkylation of Isocyanides : Used in visible-light-promoted alkylation and decarboxylation sequences for the synthesis of mono- and difluoromethylated phenanthridine derivatives (Sun & Yu, 2014).

Radical Reactions with Vinyl Ethers : Involves radical additions to vinyl ethers, used for synthesizing difluoroacetyl-substituted acetals and in the synthesis of 3,3-difluoro-GABA (Kondratov et al., 2015).

Visible-Light-Driven Direct 2,2-Difluoroacetylation : Ethyl bromodifluoroacetate reacts with alkenes and alkynes under visible light for the synthesis of difluoroalkanoates and difluoroalkenoates (Furukawa et al., 2020).

Safety and Hazards

Ethyl bromofluoroacetate is highly flammable and causes severe skin burns and eye damage . It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethyl bromofluoroacetate is primarily used as an intermediate in the synthesis of various chemical compounds . It is particularly useful in introducing the CF2 group during synthesis . The primary targets of this compound are therefore the molecules it reacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can react with aldehydes and ketones in the presence of the Reformatsky reagent to generate diastereomeric mixtures of alpha-fluoro-beta-hydroxy esters . This reaction is facilitated by the presence of catalytic amounts of CeCl3 .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular synthesis process it is involved in. For example, in the Reformatsky reaction with aldehydes and ketones, it contributes to the formation of alpha-fluoro-beta-hydroxy esters . These esters can then participate in further reactions, affecting downstream pathways.

Result of Action

The primary result of this compound’s action is the formation of new chemical compounds. For instance, its reaction with aldehydes and ketones yields alpha-fluoro-beta-hydroxy esters . These esters can then be used in the synthesis of other compounds, such as polyfluoroalkyl-substituted fluoro enol ethers and N-protected α-fluoroglycines .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Reformatsky reaction it participates in takes place at 100 °C . Additionally, it should be stored in a cool place, in a tightly closed container, and in a well-ventilated area . These conditions help to maintain its stability and ensure its effective participation in reactions .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDTPIRBQGESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905152 | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401-55-8, 10-35-5 | |

| Record name | Acetic acid, 2-bromo-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl bromo(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl bromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

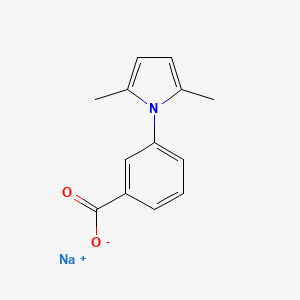

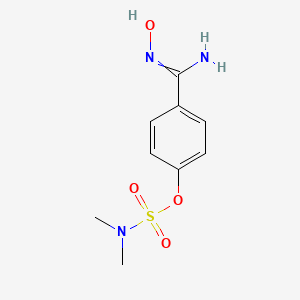

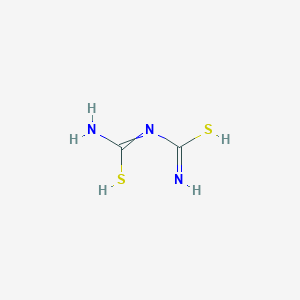

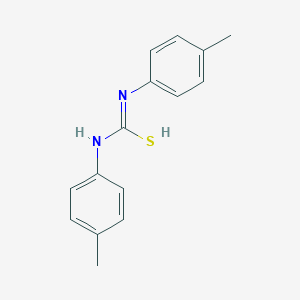

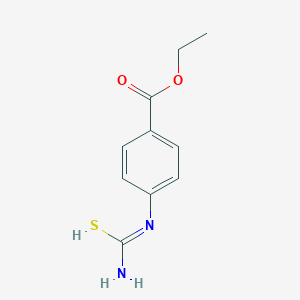

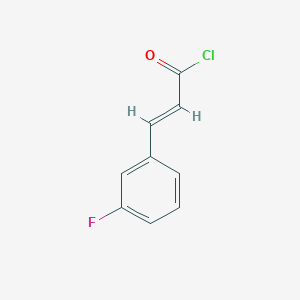

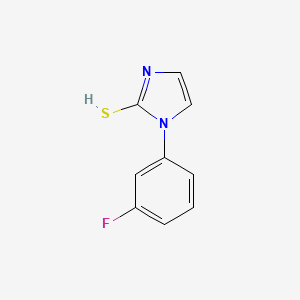

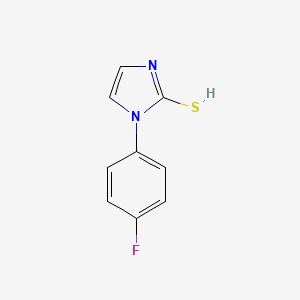

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.